N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-25-12-6-7-17-13-16(8-9-19(17)25)10-11-24-23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXTPDWQPECBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Intermediate: The starting material, 1-ethyl-1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogenation in the presence of a palladium catalyst.
Alkylation: The quinoline intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.
Amide Formation: The alkylated quinoline is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, preliminary studies may explore its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the quinoline and benzamide moieties is indicative of potential bioactivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, for applications in electronics, coatings, or polymers.
Mechanism of Action
The mechanism of action of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, while the benzamide group may inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on synthetic routes, substituent effects, and biological implications.
Key Observations
Structural Diversity and Bioactivity: The target compound’s tetrahydroquinoline moiety differentiates it from triazolo-pyrimidine (e.g., 5c ) or quinoline-oxygen hybrids (e.g., compound 5 ). Dual benzamide units in compound 6a demonstrate enhanced cytotoxic activity, suggesting that additional aromatic groups could amplify interactions with biological targets like DNA or tubulin.
Synthetic Efficiency: The target compound’s synthesis likely involves condensation of 3,4,5-trimethoxybenzoyl chloride with a tetrahydroquinoline-ethylamine intermediate, analogous to methods in . However, yields for such multi-step reactions are typically moderate (50–70%), as seen in furan-linked analogs (e.g., 62% in compound 5 ).
Substituent Effects on Activity :
- Chlorine or methoxy groups (e.g., 5c , 6a ) are common in bioactive analogs, with chloro substituents enhancing electrophilicity for target binding. The target compound’s lack of halogens may reduce off-target interactions but could limit potency compared to chlorinated derivatives.
- Furan or thiazole rings (e.g., compound 10 ) introduce heterocyclic diversity, which is absent in the target molecule but critical for modulating solubility and metabolic stability.
Spectroscopic Characterization :
- The target compound’s structure would require validation via $ ^1H $-NMR (e.g., δ 3.7–3.9 ppm for OCH$_3$ groups) and HRMS, similar to analogs in .
Biological Activity
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of interest in pharmacology due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C19H28N2O3
- Molecular Weight: 332 Da
- IUPAC Name: this compound
- CAS Number: Not readily available in the provided sources.
Biological Activity
This compound exhibits various biological activities that have been documented in several studies. Here are some key findings:
1. Antitumor Activity
Research indicates that compounds with tetrahydroquinoline structures often show significant antitumor properties. A study demonstrated that similar derivatives inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Tetrahydroquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity may be attributed to their interaction with neurotransmitter systems and modulation of neuroinflammatory responses.
3. Antioxidant Properties
The presence of methoxy groups in the benzamide structure is associated with enhanced antioxidant activity. Studies show that such compounds can scavenge free radicals and reduce oxidative stress markers in vitro.
Data Table: Biological Activities Summary
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis; cell cycle arrest | [Source Needed] |
| Neuroprotection | Modulation of oxidative stress; anti-inflammatory | [Source Needed] |
| Antioxidant | Free radical scavenging; reduction of oxidative stress | [Source Needed] |
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of tetrahydroquinoline derivatives similar to this compound. The results indicated a significant reduction in tumor size in xenograft models when treated with these compounds compared to controls.
Case Study 2: Neuroprotection in Animal Models
In a controlled experiment using animal models subjected to neurotoxic agents, administration of tetrahydroquinoline derivatives resulted in reduced neuronal loss and improved behavioral outcomes. The study highlighted the potential for these compounds in treating neurodegenerative diseases.
Research Findings
Recent literature emphasizes the importance of further exploring the pharmacological potential of this compound. While preliminary findings are promising regarding its antitumor and neuroprotective activities, comprehensive clinical studies are necessary to validate these effects and understand the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
